3',5'-Bis-O-benzoyl-2'-deoxy-2'-fluoro-beta-D-arabino-6-azidouridine

Antiviral Herpesviridae Nucleoside analog

Researchers requiring a protected nucleoside building block for phosphoramidite-based oligonucleotide synthesis often face time-consuming protection steps. This compound streamlines workflows by eliminating 2-3 protection steps compared to free nucleosides like FMAU or FIAU. • 3',5'-Bis-O-benzoyl protection enables direct incorporation into oligonucleotide synthesis, significantly reducing total synthesis time. • 6-Azido modification provides unique click chemistry (SPAAC) functionality for bioorthogonal conjugation and metabolic labeling applications. • 2'-Fluoro-arabino sugar configuration confers enhanced nuclease resistance and distinct polymerase recognition profiles relative to ribo- or 2'-deoxyribo analogs.

Molecular Formula C22H18FN3O7
Molecular Weight 455.4 g/mol
Cat. No. B12102920
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3',5'-Bis-O-benzoyl-2'-deoxy-2'-fluoro-beta-D-arabino-6-azidouridine
Molecular FormulaC22H18FN3O7
Molecular Weight455.4 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)C(=O)OCC2C(C(C(O2)N3C(=O)NC(=O)C=N3)F)OC(=O)C4=CC=CC=C4
InChIInChI=1S/C22H18FN3O7/c23-17-18(33-21(29)14-9-5-2-6-10-14)15(12-31-20(28)13-7-3-1-4-8-13)32-19(17)26-22(30)25-16(27)11-24-26/h1-11,15,17-19H,12H2,(H,25,27,30)
InChIKeySOZGXMUHAJPVIB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 50 mg / 100 mg / 250 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3',5'-Bis-O-benzoyl-2'-deoxy-2'-fluoro-beta-D-arabino-6-azidouridine: Compound Class & Procurement


3',5'-Bis-O-benzoyl-2'-deoxy-2'-fluoro-beta-D-arabino-6-azidouridine (CAS: 1013470-68-2) is a synthetic purine nucleoside analog that incorporates three distinct structural modifications: a 2'-fluoro substitution on the arabino-configured sugar moiety, 3',5'-bis-O-benzoyl ester protecting groups, and a 6-azido modification on the uracil-derived base (specifically, a 1,2,4-triazin-3,5-dione system) . Purine nucleoside analogs as a class exhibit broad-spectrum anticancer activity targeting indolent lymphoid malignancies, with mechanisms dependent on DNA synthesis inhibition and apoptosis induction . The compound exists as a solid at room temperature with molecular weight 455.39 g/mol and calculated LogP of 3.29 .

1
Protected nucleoside intermediate: 3',5'-bis-O-benzoyl groups enable direct use in oligonucleotide synthesis
Eliminates 2–3 protection steps vs. free nucleosides
2
6-Azido modification supports click chemistry (SPAAC) for bioorthogonal conjugation and metabolic labeling
Functionality absent in FMAU, FIAU, FIAC
3
2'-Fluoro-arabino sugar core: reported class-level antiviral and polymerase selectivity context
Conformation distinct from ribo/deoxyribo analogs

3',5'-Bis-O-benzoyl-2'-deoxy-2'-fluoro-beta-D-arabino-6-azidouridine: Why Analogs Cannot Substitute


Generic substitution of 3',5'-Bis-O-benzoyl-2'-deoxy-2'-fluoro-beta-D-arabino-6-azidouridine with other purine nucleoside analogs is not scientifically sound due to three compound-specific features that dictate distinct research utility. First, the 3',5'-bis-O-benzoyl ester protecting groups render this compound a protected synthetic intermediate rather than a free bioactive nucleoside, enabling its use in oligonucleotide synthesis and prodrug development that unprotected analogs cannot support . Second, the 6-azido modification provides unique click chemistry functionality absent in non-azido analogs such as FMAU, FIAU, or FIAC, enabling bioorthogonal conjugation and metabolic labeling applications . Third, the 2'-fluoro-arabino sugar configuration confers distinct conformational properties and polymerase recognition profiles relative to ribo- or 2'-deoxyribo-configured analogs, as established by comparative structural and enzymatic studies on 2'-fluoro-arabino nucleosides .

!Unprotected nucleosides (e.g., FMAU, FIAU) lack 3',5'-benzoyl protection; cannot directly replace this building block in oligonucleotide workflows.
!Non-azido 2'-fluoro-arabino analogs cannot participate in click bioconjugation; essential azide function is absent in common substitutes.
!Ribo- or 2'-deoxyribo sugar configurations differ in polymerase recognition and conformational properties; results may not translate.

3',5'-Bis-O-benzoyl-2'-deoxy-2'-fluoro-beta-D-arabino-6-azidouridine: Quantitative Differentiation Evidence


2'-Fluoro-Arabino Antiviral Potency

While direct antiviral data for the target compound (which exists as a benzoyl-protected intermediate) is not available, its 2'-fluoro-arabino sugar core belongs to a class of nucleosides with well-characterized antiviral potency. The structurally related compound FEFAU, containing the identical 2'-fluoro-arabino sugar configuration, exhibited potent anti-herpesvirus activity with HSV-1 inhibition at 0.03-0.2 μg/mL, HSV-2 inhibition at 0.1-0.3 μg/mL, and VZV inhibition at 0.03 μg/mL . Notably, FEFAU's activity exceeded that of its non-fluorinated sugar analog FEDU, and cytotoxicity was minimal even at 100 μg/mL . This demonstrates the contribution of the 2'-fluoro-arabino modification to antiviral potency.

2'-F-Ara Antiviral Potency
Class-level inference
FEFAU (same sugar core): HSV-1 IC₅₀ 0.03–0.2 µg/mL
Supports antiviral pathway study context for 2'-fluoro-arabino class
Non-fluorinated analogs exhibit lower potency; direct data on benzoyl-protected form unavailable
Antiviral Herpesviridae Nucleoside analog

Click Chemistry Functionality of Azido Modification

The 6-azido modification on the uracil ring confers unique click chemistry functionality that is absent in non-azido analogs such as FMAU, FIAU, and FIAC. Strain-promoted click reactions of 6-azidouridine derivatives with symmetrically fused cyclopropyl cyclooctyne (OCT) yield fluorescent triazole products . This enables bioorthogonal conjugation for fluorescent imaging of live cells and metabolic incorporation into cellular DNA . Furthermore, azido nucleosides undergo site-specific radical formation upon irradiation, with 6-azidouridine (6-AU) forming a direct iminyl radical species, a property relevant to radiosensitization applications .

Click Chemistry Functionality
Class-level inference
Binary functional difference: 6-azido enables SPAAC with cyclooctynes → fluorescent triazoles
Enables bioorthogonal conjugation and metabolic labeling research
Absent in FMAU, FIAU, FIAC; click capability context-dependent
Click chemistry Bioorthogonal conjugation Metabolic labeling

SAR of 6-Azido Modification on Uracil

Comparative SAR studies on 6-substituted uridine derivatives demonstrate that the 6-azido modification confers distinct biological activity relative to other 6-position substitutions. Among a series of 5-fluoro-6-substituted uridine derivatives evaluated in cell-based assays against leukemia cell lines, the 6-azido-5-fluoro derivative was among those showing potent anticancer activity, alongside 6-amino-5-fluoro and 6-carbaldehyde-5-fluoro derivatives . This positions the 6-azido functionality as a viable substituent for anticancer activity in this chemotype, differentiating it from inactive or weakly active 6-substituents.

SAR of 6-Azido on Uracil
Cross-study comparable
6-azido-5-fluoro uridine derivatives active in leukemia cell assays
Supports 6-azido substitution research context
Specific IC₅₀ values not disclosed; binary activity classification
Anticancer Leukemia Structure-activity relationship

Synthetic Value of 3',5'-Bis-O-Benzoyl Protection

The 3',5'-bis-O-benzoyl ester groups classify this compound as a protected nucleoside intermediate rather than a free bioactive nucleoside. This protection strategy is essential for oligonucleotide synthesis, where benzoyl protecting groups prevent undesired side reactions during phosphoramidite coupling and are subsequently removed under controlled conditions . Similar 3',5'-bis-O-benzoyl protected 2'-fluoro-arabino nucleosides are specifically marketed as intermediates for antiviral molecule synthesis or prodrug development . In contrast, free (unprotected) nucleoside analogs such as FMAU or FIAC cannot be directly used in oligonucleotide synthesis without additional protection/deprotection steps.

Benzoyl Protection Value
Class-level inference
Eliminates 2–3 synthetic protection steps vs. free nucleoside
Immediate synthetic utility for oligonucleotide and prodrug programs
Class-level evaluation; lot-specific purity verification recommended
Oligonucleotide synthesis Prodrug development Nucleoside protection

2'-Fluoro-Arabino Conformation & Polymerase Selectivity

The 2'-fluoro-arabino sugar configuration of the target compound confers distinct conformational properties and enzyme recognition patterns relative to ribo- or 2'-deoxyribo-configured analogs. Comparative biochemical analysis of 2'-fluoro-arabino nucleoside triphosphates reveals markedly different polymerase inhibition profiles: 2'-fluoro-araTTP exhibits Ki values of 0.048 μM for HSV-1 DNA polymerase and 0.060 μM for HSV-2 DNA polymerase, versus substantially higher Ki values of 1.2 μM for human DNA polymerase-α and 18 μM for human DNA polymerase-β, yielding a 20- to 375-fold selectivity window for viral over human polymerases . This selectivity profile is a direct consequence of the 2'-fluoro-arabino stereochemistry.

Polymerase Selectivity
Cross-study comparable
Ki HSV-1 0.048 µM
Human α 1.2 µM (20–375× window)
Supports viral polymerase selectivity research using 2'-fluoro-ara scaffold
Data from 2'-fluoro-araTTP; direct compound data pending deprotection
DNA polymerase Conformation Selectivity

Anticancer Potency of Purine Nucleoside Analogs

The target compound is classified as a purine nucleoside analog, a class with established broad-spectrum anticancer activity targeting indolent lymphoid malignancies . The anticancer mechanism involves inhibition of DNA synthesis and induction of apoptosis . While direct quantitative anticancer data for the target compound is not available, structurally related 2'-fluoro-arabino nucleosides demonstrate cancer cell selectivity: FIAU exhibits an IC50 of 0.90 μM against HBV replication with a cytotoxic concentration (TC50) of 344.3 μM in MTT assays, yielding a selectivity index of 382 . This high therapeutic window is characteristic of the 2'-fluoro-arabino chemotype.

Anticancer Selectivity Index
Supporting evidence
Related FIAU: TC₅₀ 344.3 µM, SI = 382
Supports purine nucleoside anticancer research context
Purine analog class; direct target compound data not available
Anticancer Lymphoid malignancies Purine analog

3',5'-Bis-O-benzoyl-2'-deoxy-2'-fluoro-beta-D-arabino-6-azidouridine: Validated Application Scenarios


Oligonucleotide Synthesis & Nucleic Acid Modification

The 3',5'-bis-O-benzoyl protection enables direct use of this compound as a protected nucleoside building block in phosphoramidite-based oligonucleotide synthesis, eliminating 2-3 protection steps compared to starting from free nucleoside analogs such as FMAU or FIAU . The 2'-fluoro-arabino configuration imparts enhanced nuclease resistance and distinct conformational properties to the resulting oligonucleotides .

Bioorthogonal Conjugation & Click Chemistry Probes

The 6-azido group enables strain-promoted azide-alkyne cycloaddition (SPAAC) with cyclooctyne derivatives to yield fluorescent triazole conjugates . This functionality, absent in non-azido 2'-fluoro-arabino analogs, supports applications in metabolic labeling, live-cell fluorescent imaging, and bioconjugation for target identification studies .

Antiviral Nucleoside Analog Research

The 2'-fluoro-arabino sugar core belongs to a class of nucleosides with demonstrated sub-μg/mL antiviral activity against HSV-1, HSV-2, and VZV, with favorable selectivity profiles (20- to 375-fold lower Ki for viral vs. human DNA polymerases) . Deprotection of the benzoyl esters yields the free nucleoside for antiviral evaluation in herpesviridae research programs .

Anticancer Prodrug & Lymphoid Malignancy Research

As a purine nucleoside analog, the compound supports research into indolent lymphoid malignancies where DNA synthesis inhibition and apoptosis induction are key mechanisms . The 6-azido modification has demonstrated activity in leukemia cell-based assays as part of the 5-fluoro-6-substituted uridine chemotype .

Application
Selection Property
Validation Focus
Oligonucleotide synthesis
Benzoyl-protected intermediate
Phosphoramidite coupling efficiency; deprotection yield
Click chemistry probe development
6-Azido group for bioorthogonal SPAAC
Conjugation yield; live-cell labeling specificity
Antiviral nucleoside analog studies
2'-Fluoro-arabino sugar core
Viral polymerase selectivity; antiviral EC₅₀ after deprotection
Lymphoid malignancy pathway research
Purine nucleoside analog class
DNA synthesis inhibition; apoptosis endpoint monitoring

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